molecular formula C6H10ClNO4 B13469741 (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride

(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride

Cat. No.: B13469741
M. Wt: 195.60 g/mol
InChI Key: OFHYMQZHRBRGDB-HKTIBRIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is known for its versatility and is widely used in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into different derivatives.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing metabolic pathways and cellular processes. The compound’s stereochemistry is crucial for its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and selectivity. This makes it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C6H10ClNO4

Molecular Weight

195.60 g/mol

IUPAC Name

(3S,4R)-pyrrolidine-3,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4+;

InChI Key

OFHYMQZHRBRGDB-HKTIBRIUSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)C(=O)O)C(=O)O.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C(=O)O.Cl

Origin of Product

United States

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